1-Cyclopentyl-6-azabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
51616-97-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-cyclopentyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17N/c1-2-5-8(4-1)10-7-3-6-9(10)11-10/h8-9,11H,1-7H2 |
InChI Key |
DDCAJVLDOSOAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CCCC2N3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Pathways for 1 Cyclopentyl 6 Azabicyclo 3.1.0 Hexane
Exploration of Stereoselective Cyclization Methodologies for the 6-Azabicyclo[3.1.0]hexane Framework
The construction of the 6-azabicyclo[3.1.0]hexane core, which consists of a pyrrolidine (B122466) ring fused with an aziridine (B145994) ring, requires precise control over stereochemistry. Various cyclization strategies have been developed to achieve high stereoselectivity, yielding specific isomers that are often critical for biological activity.
Intramolecular Amination and Aziridination Routes
Intramolecular cyclization represents a direct and efficient approach to the azabicyclic core. One established method involves the treatment of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with a strong base like n-butyllithium. This reaction proceeds via an SN2 mechanism to form the 1-azabicyclo[3.1.0]hexane skeleton.
Another key strategy is the intramolecular aziridination of cyclopentene- or pyrrolidine-derived precursors. This can be achieved through the cyclization of allylic amines or related unsaturated systems. For instance, the synthesis of the core structure of ficellomycin, an antibiotic containing the 1-azabicyclo[3.1.0]hexane moiety, can be accomplished through a double cyclization that involves the in-situ generation of an NH aziridine followed by an intramolecular conjugate addition. researchgate.net Furthermore, intramolecular oxidative cycloamination of olefins within aziridine-containing molecules, initiated by reagents like N-bromosuccinimide, can yield highly strained bicyclic enamines.
Transition-Metal-Catalyzed Approaches to Azabicyclic Formation
Transition-metal catalysis offers powerful and versatile methods for constructing the 6-azabicyclo[3.1.0]hexane framework, often with high levels of stereocontrol. nih.gov Catalysts based on rhodium, ruthenium, and palladium have been extensively explored.
Dirhodium(II) catalysts are particularly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole using ethyl diazoacetate. nih.gov By carefully selecting the rhodium catalyst and hydrolysis conditions, either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane can be formed with high diastereoselectivity, often without the need for chromatographic purification. nih.gov
Ruthenium-catalyzed intramolecular cyclopropanation of α-diazoacetate precursors is another robust method. For example, Ru(II) porphyrin complexes can facilitate this transformation, generating carbenoid intermediates that undergo stereoselective C-C bond formation. This approach has been successfully applied to the synthesis of derivatives like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
Palladium-catalyzed reactions provide alternative routes. A notable example is the intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, which forges a new C-N bond to yield the fused heterocyclic system. Additionally, palladium(0)-catalyzed cyclopropanation of allenenes has been developed as a novel and stereoselective pathway to 3-azabicyclo[3.1.0]hexanes. acs.orgnih.gov
| Catalyst System | Precursor Type | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Dirhodium(II) carboxylates (e.g., Rh₂(esp)₂) | N-Boc-2,5-dihydropyrrole + Ethyl diazoacetate | Intermolecular Cyclopropanation | High exo/endo diastereoselectivity by choice of catalyst and conditions | nih.gov |
| Ru(II) porphyrin | α-Diazoacetate | Intramolecular Cyclopropanation | >95% cis-fusion | |
| Pd(PPh₃)₂Cl₂ | Vinyl cyclopropanecarboxamide | Intramolecular aza-Wacker Cyclization | Not specified | |
| Pd₂(dba)₃·CHCl₃ | N-protected 4-alkyl-4-(N-allyl)amino allenes | Intramolecular Cyclopropanation of Allenene | Highly stereoselective | acs.org |
Organocatalytic and Metal-Free Cyclization Strategies
To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free strategies have emerged as powerful alternatives. nih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or diaminocyclohexane, can promote asymmetric reactions to create chiral azabicyclic structures. For instance, a bifunctional thiourea (B124793) organocatalyst can be used for the desymmetrization of meso-aziridines, providing access to highly functionalized chiral aminocyclopentenones that are precursors to the bicyclic system.
A prominent metal-free approach is the 1,3-dipolar cycloaddition between cyclopropenes and azomethine ylides. beilstein-journals.org These ylides can be generated in situ from the reaction of α-amino acids and carbonyl compounds. This method provides direct access to a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes with a high degree of stereocontrol. beilstein-journals.org
Base-promoted reactions also offer a metal-free pathway. The intramolecular addition of vinyl cyclopropanecarboxamides can be induced by strong bases like potassium tert-butoxide (tBuOK) to afford the conformationally restricted aza[3.1.0]bicycle.
| Catalyst/Reagent | Precursor Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Amine / Thiourea | meso-Aziridines | Asymmetric Intramolecular Rearrangement | Enantioselective desymmetrization | |
| None (thermal or base-mediated) | α-Amino acid + Carbonyl + Cyclopropene | 1,3-Dipolar Cycloaddition | High diastereoselectivity, atom economy | beilstein-journals.org |
| Potassium tert-butoxide (tBuOK) | Vinyl cyclopropanecarboxamide | Intramolecular Addition | Metal-free C-N bond formation |
Multi-Component Reaction Pathways Towards 1-Azabicyclo[3.1.0]hexane Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating portions of all reactants. nih.govrug.nl This approach offers significant advantages in terms of step economy and molecular diversity. A notable MCR for the synthesis of 1-azabicyclo[3.1.0]hexane derivatives involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride in water. acs.orgnih.gov This catalyst-free reaction proceeds under mild, eco-friendly conditions to produce highly substituted 1-azabicyclo[3.1.0]hex-3-ene derivatives in excellent yields. acs.orgresearchgate.net
Strategic Incorporation of the Cyclopentyl Substituent
The synthesis of the specific target, 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane, requires the strategic introduction of the cyclopentyl group either before or during the key cyclization step.
In the context of intramolecular cyclization , the cyclopentyl moiety must be incorporated into the acyclic precursor. For a route analogous to the cyclization of 2-(bromomethyl)pyrrolidine, the synthesis would need to start from a pyrrolidine derivative already bearing a cyclopentyl group at the appropriate position, which would then undergo cyclization to form the aziridine ring.
For transition-metal-catalyzed cyclopropanation reactions, the cyclopentyl group would be part of the alkene substrate. For example, in a rhodium-catalyzed reaction, a cyclopentyl-substituted dihydropyrrole derivative could be used as the starting material.
In multi-component reactions , the cyclopentyl group can be introduced via one of the initial building blocks. For the three-component reaction mentioned above, substituting the aryl aldehyde with cyclopentanecarboxaldehyde would be a direct strategy to incorporate the cyclopentyl substituent at a position adjacent to the bridgehead nitrogen, potentially leading to the desired 1-cyclopentyl derivative.
Regioselectivity and Stereochemical Control in Convergent Syntheses
Control over regioselectivity and stereochemistry is paramount in convergent syntheses to ensure the formation of the desired constitutional isomer and stereoisomer.
In the three-component reaction leading to 1-azabicyclo[3.1.0]hexenes, the reaction mechanism dictates the final regiochemistry. The proposed pathway involves the initial formation of a 2-arylidenemalononitrile, followed by a series of cyclization and rearrangement steps. acs.org The intramolecular SN2-like reaction that forms the aziridine ring is a key step that determines the final bicyclic structure. acs.org
In transition-metal-catalyzed approaches, the ligand environment of the metal center plays a critical role in controlling stereoselectivity. For dirhodium(II)-catalyzed cyclopropanations, the choice of carboxylate or carboxamidate ligands on the catalyst can strongly influence the exo/endo selectivity of the cyclopropane (B1198618) ring formation. nih.gov Chiral ligands can be employed to induce enantioselectivity, which is crucial for the synthesis of pharmacologically active compounds. Similarly, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands and additives can influence the regioselectivity of bond formation and the stereochemical outcome of the final product.
Following a thorough review of available scientific literature, it has been determined that there is insufficient specific information to generate a detailed article on "this compound" that adheres to the highly technical and specific outline provided.
The requested topics—including functional group interconversions on precursor molecules and in-depth mechanistic investigations of key bond-forming steps (elucidation of rate-determining steps, analysis of transition states and intermediates, and the role of catalyst-substrate interactions in stereocontrol)—require dedicated research studies focused specifically on the synthesis of this compound.
While there is extensive literature on the synthesis of the parent 6-azabicyclo[3.1.0]hexane core and other derivatives, this body of research does not provide the specific mechanistic data or synthetic precursor strategies for the 1-cyclopentyl substituted compound. Generalizing from other derivatives would not meet the required standard of scientific accuracy for the specified molecule and would violate the explicit instructions to focus solely on the requested compound.
Therefore, it is not possible to provide the requested article at this time due to the absence of specific research data in the public domain for this compound.
Theoretical and Computational Chemical Investigations of 1 Cyclopentyl 6 Azabicyclo 3.1.0 Hexane
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
The electronic structure and bonding of the 6-azabicyclo[3.1.0]hexane core are significantly influenced by the inherent strain of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings, and the presence of the nitrogen heteroatom.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the molecular orbitals and electron density distribution of the bicyclo[3.1.0]hexane system. For the parent carbocyclic and related heterocyclic systems, Natural Bond Orbital (NBO) analysis has been a key tool in understanding the stabilizing electronic interactions.
In analogous 1,5-diazabicyclo[3.1.0]hexane systems, NBO analysis has revealed that the boat conformation is stabilized by an anomeric effect, specifically the n(N) → σ*(C−C) hyperconjugative interaction. acs.org It is highly probable that similar hyperconjugative interactions involving the lone pair of the nitrogen atom in 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane play a crucial role in stabilizing its preferred conformation. These interactions involve the delocalization of the nitrogen's lone pair electrons into adjacent anti-bonding orbitals, leading to a more stable electronic configuration.
The electron density distribution, which can be visualized through electron density maps, would likely show a concentration of electron density around the nitrogen atom due to its higher electronegativity compared to the adjacent carbon atoms. The bonds within the cyclopropane ring are expected to be "bent" or banana-shaped, a characteristic feature of strained three-membered rings, indicating a deviation from the typical sp³ hybridization.
Table 1: Predicted Key Electronic Properties of this compound
| Property | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Dominant Conformation | Boat-like | Computational studies on bicyclo[3.1.0]hexane and its derivatives conicet.gov.arrsc.org |
| Key Stabilizing Interaction | Hyperconjugation (n(N) → σ*) | NBO analysis of analogous aza-bicyclic systems acs.orgnih.gov |
| Electron Density at Nitrogen | High | Electronegativity of Nitrogen |
The bicyclo[3.1.0]hexane framework is inherently strained due to the fusion of a five-membered ring with a three-membered ring. The total strain energy is a combination of angle strain, torsional strain, and transannular strain. Computational methods provide a means to quantify this strain energy. For the parent bicyclo[3.1.0]hexane, the strain energy has been calculated to be approximately 32.4 kcal/mol. swarthmore.edu
Table 2: Calculated Strain Energies of Related Bicyclic Compounds
| Compound | Calculated Strain Energy (kcal/mol) | Method |
|---|---|---|
| bicyclo[3.1.0]hexane | 32.4 | W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p) swarthmore.edu |
Conformational Analysis and Dynamic Behavior
The rigid bicyclic framework of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic systems.
Computational studies on the parent bicyclo[3.1.0]hexane and its derivatives have consistently shown that the molecule predominantly adopts a "boat-like" conformation. conicet.gov.arrsc.orgnih.gov The potential energy surface (PES) mapping for these systems reveals that the boat conformation represents the global energy minimum. conicet.gov.arresearchgate.net The alternative "chair-like" conformation is significantly higher in energy. rsc.orgnih.gov This preference is attributed to the steric hindrance imposed by the cyclopropane ring, which destabilizes the chair form. conicet.gov.ar
For this compound, it is therefore highly probable that the 6-azabicyclo[3.1.0]hexane core also exists in a boat-like conformation. The cyclopentyl substituent at the bridgehead position would further influence the conformational landscape, although the fundamental boat preference of the bicyclic core is expected to be maintained.
An MD simulation of this compound would likely demonstrate that the molecule remains predominantly in the low-energy boat-like conformation, with vibrations and minor fluctuations around this equilibrium geometry. The simulation could also reveal the rotational behavior of the cyclopentyl group and any transient, higher-energy conformations that might be accessible.
Computational Prediction of Reactivity and Reaction Pathways
The reactivity of this compound is expected to be dictated by the presence of the nucleophilic nitrogen atom and the strained cyclopropane ring. Computational chemistry can be employed to predict the most likely sites of reaction and the energy barriers associated with different reaction pathways.
The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. Protonation or alkylation at the nitrogen is a probable reaction. The strained C-C bonds of the cyclopropane ring are also susceptible to cleavage under certain reaction conditions, particularly with transition metal catalysts or in reactions that relieve ring strain.
DFT calculations have been successfully used to study the mechanisms of reactions involving azabicyclo[3.1.0]hexane systems, such as 1,3-dipolar cycloadditions. beilstein-journals.org Such studies can elucidate the transition state structures and activation energies, providing a detailed understanding of the reaction mechanism and stereoselectivity. For this compound, computational studies could predict the regioselectivity and stereoselectivity of its reactions, guiding synthetic efforts. For instance, the reaction with electrophiles could potentially lead to the opening of the cyclopropane ring, and computational modeling could predict which bond is more likely to break. nih.gov
Transition State Localization for Proposed Transformations
The reactivity of the 6-azabicyclo[3.1.0]hexane system is largely dictated by the strained cyclopropane ring and the nucleophilicity of the nitrogen atom. Proposed transformations often involve the opening of the three-membered ring or reactions at the nitrogen. Transition state localization, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), is crucial for understanding the energy barriers and feasibility of these reactions.
For instance, in a proposed N-alkylation reaction, computational models would be employed to locate the transition state structure as the alkylating agent approaches the nitrogen lone pair. The geometry and energy of this transition state would provide insights into the reaction kinetics. Similarly, for a proposed ring-opening reaction, which could be initiated by an electrophile or a nucleophile, transition state calculations would identify the lowest energy pathway for the cleavage of a C-C or C-N bond within the cyclopropane moiety.
Table 1: Hypothetical Transition State Energies for Proposed Reactions of this compound
| Proposed Transformation | Computational Method | Calculated Activation Energy (kcal/mol) |
| N-Protonation | DFT (B3LYP/6-31G) | 2.5 |
| N-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G) | 15.8 |
| Acid-Catalyzed Ring Opening | DFT (B3LYP/6-31G*) | 28.4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from transition state calculations. Actual values would require specific computational studies.
Rationalization of Observed Chemoselectivity and Stereoselectivity
Chemoselectivity in reactions involving this compound would primarily concern the competition between reaction at the nitrogen atom versus the cyclopropane ring. Computational models can rationalize observed selectivities by comparing the activation energies for competing reaction pathways. A lower activation energy for N-functionalization compared to ring-opening would suggest that reactions at the nitrogen are kinetically favored.
Stereoselectivity is a key consideration in the synthesis and reactions of bicyclic systems. The cyclopentyl group at the 1-position can exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. Computational modeling can quantify these steric effects and predict the most likely stereochemical outcome. For example, in the case of an electrophilic attack on the nitrogen, calculations could predict whether the electrophile adds syn or anti to the cyclopentyl group by comparing the energies of the respective transition states. The inherent chirality of the 6-azabicyclo[3.1.0]hexane core also makes enantioselective synthesis and transformations a critical area where computational studies can guide the choice of chiral catalysts or auxiliaries.
Ligand-Binding Site Interaction Modeling (Hypothetical Research Target)
The 3-azabicyclo[3.1.0]hexane scaffold is a known component in compounds targeting various receptors and enzymes. mdpi.comnih.gov While specific studies on this compound are not widely reported, it can be hypothesized as a ligand for receptors where a rigid, amine-containing structure is beneficial. Molecular docking and molecular dynamics simulations are the primary computational tools for investigating such interactions.
In a hypothetical scenario where this compound is considered as a potential ligand for a G-protein coupled receptor (GPCR), a docking study would be performed to predict its binding mode within the receptor's binding pocket. The cyclopentyl group could potentially occupy a hydrophobic pocket, while the nitrogen atom could form a crucial hydrogen bond or ionic interaction with an acidic residue in the receptor.
Table 2: Key Hypothetical Interactions of this compound with a Receptor Active Site
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residue in Receptor |
| Cyclopentyl Group | Hydrophobic | Leucine, Isoleucine, Valine |
| Bicyclic Nitrogen | Hydrogen Bond/Ionic | Aspartic Acid, Glutamic Acid |
| Bicyclic Core | van der Waals | Phenylalanine, Tyrosine |
Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose over time and to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor. These computational approaches are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Cyclopentyl 6 Azabicyclo 3.1.0 Hexane
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for confirming the elemental composition of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₁₀H₁₇N). nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the protonated molecule [M+H]⁺. This analysis provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. youtube.comyoutube.com In the case of this compound, several key fragmentation pathways can be predicted:
Loss of the cyclopentyl group: α-cleavage at the C1-C1' bond would result in the loss of a cyclopentyl radical, leading to a stable iminium ion.
Ring opening of the bicyclic system: Cleavage of bonds within the strained bicyclic core, particularly adjacent to the nitrogen, would lead to characteristic fragment ions.
Loss of small neutral molecules: Subsequent fragmentation could involve the loss of ethene or other small molecules from the ring system.
Table 2: Predicted HRMS Fragments for [C₁₀H₁₇N+H]⁺
| Proposed Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Origin |
|---|---|---|
| [C₁₀H₁₈N]⁺ | 152.1434 | Molecular Ion [M+H]⁺ |
| [C₅H₈N]⁺ | 82.0651 | α-cleavage, loss of cyclopentyl radical |
| [C₈H₁₄N]⁺ | 124.1121 | Loss of ethene from pyrrolidine (B122466) ring |
| [C₆H₁₀N]⁺ | 96.0808 | Cleavage of cyclopentyl ring |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Ring Strain Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are used to identify functional groups and can also offer insights into molecular structure and strain.
Functional Group Identification: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bonds. Strong bands in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the cyclopentyl and bicyclic alkane framework. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ region.
Ring Strain Characterization: The bicyclo[3.1.0]hexane system contains a highly strained cyclopropane (B1198618) ring fused to a cyclopentane (B165970) (pyrrolidine) ring. This strain influences the vibrational frequencies. The C-H stretching vibrations of the cyclopropane ring are typically observed at a higher frequency (3000-3100 cm⁻¹) compared to those in unstrained alkanes. Raman spectroscopy can be particularly sensitive to changes in bond lengths and angles caused by strain, which can manifest as shifts in the peak positions of Raman bands. spectroscopyonline.com
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (Cyclopropane) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Alkane) | 2850 - 2960 | IR, Raman |
| CH₂ Scissoring | 1440 - 1480 | IR |
| C-N Stretch | 1000 - 1250 | IR |
| Cyclopropane Ring Breathing | ~1020 | Raman |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, yielding a precise three-dimensional map of the electron density in the solid state. For a chiral molecule like this compound, this technique is the gold standard for determining the absolute configuration, provided a suitable crystal can be grown and anomalous dispersion effects are measurable (e.g., by forming a salt with a heavy atom). google.com
The crystallographic data would provide exact bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. This includes the pucker of the five-membered ring (which typically adopts an envelope or twist conformation in such systems), the precise geometry of the fused cyclopropane ring, and the spatial orientation of the cyclopentyl substituent relative to the bicyclic core. acs.orgsemanticscholar.org This solid-state structure is invaluable for validating conformational models derived from NMR data and computational studies.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₀H₁₇N |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Bond Length (C-N) | ~1.47 Å |
| Bond Length (C-C, cyclopropane) | ~1.51 Å |
| Bond Angle (C-N-C) | ~109° |
| Pyrrolidine Ring Conformation | Envelope |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.
For this compound, which lacks a strong chromophore in the near-UV range, the electronic transitions occur at short wavelengths (<220 nm). While challenging to measure, the CD spectrum in this region, characterized by Cotton effects, would be a unique fingerprint for a specific enantiomer. The spectrum of the opposite enantiomer would be its mirror image.
A powerful approach for assigning the absolute configuration is to compare the experimentally measured CD spectrum with a spectrum predicted by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra for a given enantiomer allows for a confident assignment of its absolute configuration. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, is another potent technique for stereochemical assignment of chiral molecules, including bicyclic amines. google.com
Based on a comprehensive search of available scientific literature, there are no specific research studies detailing the chemical reactivity and transformation of the compound This compound . While the existence of this chemical entity is confirmed by its CAS number (51616-97-8), dedicated studies on its ring-opening reactions, reactions involving the bridged nitrogen atom, or the functionalization of its cyclopentyl substituent have not been published in the accessible domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound. The creation of such an article would require speculative information that cannot be substantiated by current research findings, thereby failing to meet the required standards of scientific accuracy.
Further research on the synthesis and reactivity of this compound would be necessary to provide the detailed chemical insights requested in the article outline.
Chemical Reactivity and Transformation Studies of 1 Cyclopentyl 6 Azabicyclo 3.1.0 Hexane
Functionalization of the Cyclopentyl Substituent and Peripheral Sites
Selective C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis for streamlining the construction of complex molecules. For the 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane framework, C-H functionalization could offer pathways to novel derivatives with potential applications in medicinal chemistry and materials science. While specific studies on this exact molecule are not prevalent, research on related N-heterocycles and aziridine-containing compounds provides a basis for predicting its reactivity.
Transition metal catalysis, particularly with nickel, has emerged as a robust strategy for the C-H functionalization of nitrogen-containing heterocycles. mdpi.comrsc.org For this compound, potential sites for C-H activation include the cyclopentyl ring, the pyrrolidine (B122466) ring, and the cyclopropane (B1198618) ring. The nitrogen atom can act as an internal directing group, facilitating the activation of adjacent C-H bonds. For instance, nickel-catalyzed C-H alkylation and arylation have been successfully applied to various N-heterocycles, suggesting that similar transformations could be achievable for the pyrrolidine moiety of the target molecule. mdpi.com
Furthermore, the aziridine (B145994) component of the bicyclic system can influence C-H activation. Studies on the activation of aziridines have shown that the strained three-membered ring can participate in novel transformations. mdpi.com Nickel-catalyzed dynamic kinetic activation of 2-alkyl aziridines has been shown to lead to unconventional branched-selective couplings. nih.gov This suggests that the C-H bonds on the carbon atoms of the aziridine ring in this compound could be targets for functionalization, potentially leading to ring-opened or rearranged products.
The selective functionalization of C-H bonds on the cyclopentyl group would likely require an external directing group or a catalyst system capable of differentiating between the various C-H bonds based on their electronic and steric environments.
Table 1: Potential C-H Functionalization Reactions and Expected Products
| Catalyst System | Substrate Moiety | Potential Reaction | Expected Product Class |
| Nickel/Ligand | Pyrrolidine Ring | C-H Alkylation/Arylation | Substituted Pyrrolidine Derivatives |
| Palladium/Ligand | Cyclopentyl Ring | Directed C-H Arylation | Aryl-substituted Cyclopentyl Derivatives |
| Rhodium/Carbene | Cyclopropane Ring | Carbene Insertion | Functionalized Cyclopropane Derivatives |
Olefin Metathesis and Click Chemistry Adaptations
Olefin metathesis and click chemistry represent powerful and versatile strategies for the synthesis and modification of complex molecules. While direct applications to this compound have not been extensively reported, the underlying principles of these reactions can be adapted to functionalized derivatives of this scaffold.
Olefin Metathesis: This catalytic reaction, which involves the redistribution of carbon-carbon double bonds, could be employed to synthesize derivatives of this compound or to further elaborate the molecule. researchgate.netacs.org For instance, a derivative of the parent compound bearing an alkenyl substituent on the cyclopentyl ring or the nitrogen atom could undergo ring-closing metathesis (RCM) to form additional ring systems, or cross-metathesis (CM) with other olefins to introduce new functional groups. nih.gov The synthesis of conformationally restricted amino acids and peptides has been achieved using olefin metathesis, highlighting its utility in creating structurally complex and biologically relevant molecules. acs.org Carbonyl-olefin metathesis is another variant that could potentially be applied to ketone-functionalized derivatives. mdpi.com
Click Chemistry: This class of reactions, characterized by their high efficiency, selectivity, and mild reaction conditions, offers a modular approach to synthesizing complex architectures. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize click chemistry, a derivative of this compound bearing either an azide (B81097) or a terminal alkyne would be required. Such functionalized derivatives could then be readily coupled with a wide range of complementary reaction partners to generate a library of novel compounds. The rigid bicyclic core of this compound could serve as a unique scaffold for presenting functional groups in a well-defined three-dimensional orientation.
Table 2: Hypothetical Adaptations of Olefin Metathesis and Click Chemistry
| Reaction Type | Required Derivative | Reagent | Potential Product |
| Ring-Closing Metathesis | N-alkenyl-1-cyclopentyl-6-azabicyclo[3.1.0]hexane | Grubbs' Catalyst | Fused polycyclic system |
| Cross-Metathesis | Vinyl-cyclopentyl-6-azabicyclo[3.1.0]hexane | Functionalized Olefin, Grubbs' Catalyst | Elaborated side chain |
| Click Chemistry (CuAAC) | Azido-functionalized derivative | Terminal Alkyne, Cu(I) catalyst | Triazole-linked conjugate |
| Click Chemistry (CuAAC) | Alkyne-functionalized derivative | Organic Azide, Cu(I) catalyst | Triazole-linked conjugate |
Rearrangement Reactions and Isomerization Pathways
The strained nature of the azabicyclo[3.1.0]hexane skeleton makes it susceptible to a variety of rearrangement and isomerization reactions, often triggered by thermal, photochemical, or catalytic conditions. These transformations can lead to the formation of diverse and structurally complex nitrogen-containing heterocycles.
Studies on related 6-azabicyclo[3.1.0]hex-3-en-2-ones have demonstrated their propensity to rearrange to hydroxypyridine derivatives upon heating or irradiation. rsc.org Although this compound lacks the unsaturation and carbonyl group of these specific examples, the underlying principle of ring strain release driving the transformation is relevant. The aziridine ring, in particular, is known to undergo ring-opening reactions.
Ring expansions of 1-azabicyclo[n.1.0]alkanes, including the 1-azabicyclo[3.1.0]hexane system, are a known class of reactions. arkat-usa.org These transformations often proceed through the formation of an aziridinium (B1262131) ion intermediate, followed by nucleophilic attack, which can lead to the formation of a larger ring, such as a piperidine (B6355638). The regioselectivity of the ring opening is influenced by the substitution pattern on the bicyclic core. The presence of the cyclopentyl group at the bridgehead position would likely exert a significant influence on the stability of any potential carbocationic intermediates, thereby directing the course of the rearrangement.
Isomerization between exo and endo isomers of substituted 3-azabicyclo[3.1.0]hexanes is also a documented process. nih.govacs.org While the cyclopentyl group in the target molecule is at the 1-position, other substituents on the bicyclic frame could potentially undergo stereochemical inversion under certain conditions. For instance, the isomerization of 2-cyano-3-azabicyclo[3.1.0]hexane derivatives has been reported. google.com
Table 3: Potential Rearrangement and Isomerization Pathways
| Reaction Type | Trigger | Key Intermediate | Potential Product |
| Ring Expansion | Acid catalysis | Aziridinium ion | Substituted piperidine |
| Fragmentation | Thermal/Photochemical | Radical or zwitterionic species | Various acyclic or monocyclic products |
| Skeletal Rearrangement | Transition metal catalysis | Metallacyclic intermediate | Isomeric bicyclic systems |
| Epimerization | Base or acid catalysis | Enolate or stabilized carbanion | Diastereomeric products |
Derivatization and Analogue Design Based on 1 Cyclopentyl 6 Azabicyclo 3.1.0 Hexane
Systematic Structural Modifications to Probe Stereoelectronic Effects
Systematic structural modifications of the 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane scaffold would be a crucial step in understanding its structure-activity relationships (SAR). Such modifications would likely target three primary locations: the cyclopentyl group at the 1-position, the aziridine (B145994) ring of the bicyclic system, and the pyrrolidine (B122466) ring.
Modifications of the Cyclopentyl Group: Alterations to the cyclopentyl moiety could involve changes in ring size (e.g., cyclobutyl, cyclohexyl) to probe the impact of steric bulk and conformational flexibility. The introduction of substituents on the cyclopentyl ring, such as hydroxyl, amino, or fluoro groups, would allow for the investigation of electronic effects and the potential for new hydrogen bonding interactions. The stereochemistry of these substituents would also be a critical factor.
A study on a related 6-azabicyclo[3.1.0]hex-3-yl cation has investigated the influence of the nitrogen atom on the properties of the cyclopropane (B1198618) ring, highlighting the importance of stereoelectronic effects in this bicyclic system.
Synthesis of Conformationally Restricted Analogues
The bicyclo[3.1.0]hexane framework inherently possesses a high degree of conformational rigidity. This feature is highly desirable in medicinal chemistry as it can lead to increased potency and selectivity for a biological target by pre-organizing the molecule in a bioactive conformation.
Further conformational restriction of this compound could be achieved by introducing additional cyclic structures or bulky substituents. For example, fusing an additional ring to the pyrrolidine portion of the molecule would create a more rigid tricyclic system. The choice of the fused ring's size and substitution pattern would allow for precise control over the spatial orientation of key functional groups.
While specific examples for this compound are not available, the synthesis of conformationally restricted analogues of other bicyclo[3.1.0]hexane systems has been reported, demonstrating the feasibility of this approach.
Incorporation of this compound into Larger Polycyclic Structures
The this compound scaffold can serve as a versatile building block for the synthesis of more complex, polycyclic molecules. One common strategy involves the formation of spirocyclic compounds, where the bicyclic core is fused to another ring system at a single carbon atom.
For instance, the nitrogen atom of the pyrrolidine ring could be part of a larger heterocyclic system. Alternatively, functional groups introduced onto the scaffold can be used as handles for annulation reactions to build additional rings. Research on 3-azabicyclo[3.1.0]hexane derivatives has demonstrated the successful synthesis of bis-spirocyclic structures through 1,3-dipolar cycloaddition reactions. This methodology could potentially be adapted for the 6-azabicyclo[3.1.0]hexane system.
Preparation of Chiral Derivatives and Enantiomers
This compound is a chiral molecule, and its enantiomers are likely to exhibit different biological activities. The preparation of enantiomerically pure derivatives is therefore of significant interest. Several strategies can be envisioned for achieving this:
Asymmetric Synthesis: The bicyclic core could be constructed using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.
Chiral Resolution: A racemic mixture of this compound or a suitable derivative could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Chiral Pool Synthesis: The synthesis could start from a readily available enantiomerically pure starting material.
The successful synthesis of chiral derivatives of the broader bicyclo[3.1.0]hexane class of compounds has been documented, suggesting that similar approaches could be applied to the target molecule.
Design and Synthesis of Conformationally Biased Probes
Conformationally biased probes are valuable tools for studying the bioactive conformation of a ligand when bound to its receptor. By systematically locking the rotatable bonds of a flexible molecule, it is possible to identify the conformation responsible for its biological activity.
For this compound, the primary source of conformational flexibility, albeit limited, is the bond connecting the cyclopentyl ring to the bicyclic core. The design of probes could involve introducing substituents that sterically hinder the rotation around this bond, thereby favoring certain conformations. Computational modeling would be instrumental in predicting the conformational preferences of such designed probes.
The synthesis of these probes would follow the general derivatization strategies outlined in the previous sections, with a focus on introducing specific steric and electronic features to control the conformational landscape.
Structure Activity Relationship Sar Methodologies and Theoretical Considerations in Research Contexts
Computational SAR Studies for Bicyclic Amines and Their Interactions
Computational chemistry plays a pivotal role in elucidating the SAR of bicyclic amines like 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane. Through molecular modeling, researchers can simulate the interactions between these compounds and hypothetical protein binding sites. These studies often involve docking the bicyclic amine into a modeled active site to predict binding affinity and orientation. Key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the structural requirements for optimal binding.
For instance, the nitrogen atom within the azabicyclo[3.1.0]hexane core is a critical feature, often acting as a hydrogen bond acceptor or a point of positive charge at physiological pH. The cyclopentyl group at the 1-position introduces a significant hydrophobic element. Computational studies can explore how the size and conformation of this cycloalkyl group affect its fit within a hydrophobic pocket of a hypothetical receptor. Furthermore, the fused cyclopropane (B1198618) ring imparts a specific conformational rigidity to the hexane (B92381) ring, which can be advantageous for binding entropy.
| Interaction Type | Key Structural Feature | Theoretical Importance |
| Hydrogen Bonding | Azabicyclic Nitrogen | Anchoring the ligand within the binding site. |
| Hydrophobic Interactions | Cyclopentyl Group | Enhancing binding affinity through favorable interactions with nonpolar residues. |
| Steric Complementarity | Rigid Bicyclic Scaffold | Ensuring a precise fit into the binding pocket, minimizing steric clashes. |
Pharmacophore Modeling Derived from Structural Features
Pharmacophore modeling is a powerful tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of 6-azabicyclo[3.1.0]hexane, pharmacophore models are constructed based on their common structural elements and their potential interaction points. scitechjournals.com
A typical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature centered on the nitrogen atom.
A hydrophobic feature corresponding to the cyclopentyl group.
Additional features, such as hydrogen bond donors or aromatic rings, could be incorporated if other substituents are present on the bicyclic core.
These models serve as a blueprint for designing new molecules with potentially improved affinity and selectivity. By screening virtual libraries of compounds against the pharmacophore model, researchers can identify novel candidates for synthesis and further investigation. The development of three-dimensional pharmacophore models has been a key strategy in understanding the molecular recognition properties of related azabicyclo[3.1.0]hexane derivatives.
Investigation of Stereochemical Influence on Molecular Recognition
The 6-azabicyclo[3.1.0]hexane scaffold possesses multiple stereocenters, and the specific stereochemistry of a molecule can have a profound impact on its interaction with chiral biological macromolecules like enzymes and receptors. The spatial arrangement of substituents can either facilitate or hinder the optimal alignment of the molecule within a binding site.
| Stereochemical Feature | Potential Impact on Molecular Recognition |
| Chirality at Bridgehead Carbons | Dictates the overall 3D shape and complementarity to the binding site. |
| Exo/Endo Isomerism of Substituents | Influences the orientation of functional groups and their ability to form key interactions. |
| Conformational Rigidity | Reduces the entropic penalty upon binding, potentially increasing affinity. |
Theoretical Models for Predicting Biological Target Interactions
Theoretical models provide a framework for predicting how compounds like this compound might interact with biological targets, even in the absence of specific activity data. These models are built upon fundamental principles of molecular mechanics and quantum chemistry.
Quantitative Structure-Activity Relationship (QSAR) studies are a common approach. In a theoretical QSAR study, various calculated molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) for a series of analogous bicyclic amines would be correlated with their predicted binding affinities to a hypothetical receptor. This allows researchers to build a mathematical model that can predict the affinity of new, unsynthesized compounds. Such models can guide the design of molecules with enhanced properties.
Molecular dynamics simulations can also be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding mode and the conformational changes that may occur upon binding.
Development of Chemical Probes for Receptor Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function. enamine.net The rigid scaffold of this compound makes it an attractive starting point for the development of such probes. By strategically modifying the core structure, for example, by introducing reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties, scientists can create tools to investigate receptor localization, trafficking, and ligand-binding kinetics.
The development of these probes does not necessarily require knowledge of a specific biological activity. Instead, the focus is on creating molecules with high affinity and selectivity for a hypothetical target, based on the SAR principles derived from computational and theoretical studies. These probes can then be used in subsequent biological assays to identify and characterize new receptor targets. The use of chemical probes is a valuable strategy for target validation and for gaining a deeper understanding of complex biological systems. ox.ac.uk
Role As a Synthetic Intermediate and Application in Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
There is no available scientific literature detailing the use of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane as a chiral building block in the synthesis of complex molecules. The broader bicyclo[3.1.0]hexane skeleton is recognized as a useful chiral motif in organic synthesis, but specific examples involving this particular substituted azabicyclic compound are absent from published research. d-nb.info
Application in Method Development for Novel Chemical Transformations
A review of current research indicates that this compound has not been reported as a substrate or catalyst in the development of novel chemical transformations. While new synthetic methods are continuously being developed for various bicyclic systems, this specific compound does not appear to have been a focus of such studies. acs.orgbeilstein-journals.org
Use as a Scaffold for Library Synthesis in Chemical Biology Research
There are no documented instances of this compound being used as a scaffold for the synthesis of chemical libraries for chemical biology research. The design of molecular libraries often relies on well-characterized scaffolds, and the lack of foundational research on this compound likely precludes its use in this application.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis Routes for 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane Enantiomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound is a critical first step toward exploring its utility, particularly in medicinal chemistry. Current research on related azabicyclo[3.1.0]hexane systems has highlighted several promising strategies that could be adapted for this target. nih.govbeilstein-journals.orgnih.gov
Future efforts should focus on catalytic asymmetric methods to produce specific enantiomers with high optical purity. Promising approaches include:
Transition-Metal-Catalyzed Cycloadditions: Building on work with related compounds, copper- and iridium-based chiral catalysts could be explored for the 1,3-dipolar cycloaddition of azomethine ylides to cyclopentyl-substituted cyclopropenes. nih.govbeilstein-journals.org
Asymmetric Cyclopropanation: Dirhodium(II) catalysts have been used for the stereoselective cyclopropanation of pyrrole (B145914) derivatives. semanticscholar.org A similar strategy could be developed using a chiral rhodium catalyst to construct the bicyclic core enantioselectively.
Organocatalytic Approaches: Chiral Brønsted acids or amine-based organocatalysts could mediate the asymmetric cyclization of appropriately functionalized precursors, offering a metal-free alternative for synthesis. rsc.org
The successful development of these routes would provide access to enantiomerically pure samples of this compound, which is essential for investigating its chiroptical properties and stereospecific interactions in biological systems.
Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis
| Catalyst System | Proposed Reaction Type | Potential Enantiomeric Excess (ee) |
|---|---|---|
| Cu(I) / Chiral Ligand (e.g., Ph-Phosferrox) | 1,3-Dipolar Cycloaddition | >95% |
| Rh₂(S-TPPTTL)₄ | Intramolecular Cyclopropanation | >90% |
Exploration of Photoinduced and Electrochemical Reactions
The strained aziridine (B145994) ring in this compound suggests a rich and potentially novel reactivity profile under photoinduced or electrochemical conditions. These methods can provide access to unique chemical transformations that are not achievable through traditional thermal reactions. nih.govresearchgate.net
Photoinduced Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of N-heterocycles. nih.govmdpi.comresearchgate.net Future research could explore the functionalization of the this compound scaffold through photoinduced reactions. For instance, C-H functionalization at the cyclopentyl ring or the pyrrolidine (B122466) ring could be achieved using appropriate photocatalysts, allowing for the introduction of new substituents. Furthermore, photoinduced ring-opening or rearrangement reactions could lead to novel, more complex heterocyclic structures.
Electrochemical Reactions: The electrochemistry of aliphatic amines and aziridines has been shown to mediate unique transformations. mdpi.comnih.govacs.org Anodic oxidation of this compound could initiate ring-opening reactions, providing a controlled method to access functionalized pyrrolidine or piperidine (B6355638) derivatives. wikipedia.org This electrochemical approach offers a green and reagent-free alternative for derivatization. The potential-dependent pathways could be explored to selectively target different bonds within the molecule, offering precise control over the reaction outcome. nih.gov
Table 2: Potential Photoinduced and Electrochemical Transformations
| Method | Proposed Transformation | Potential Product Class |
|---|---|---|
| Visible-Light Photocatalysis | C-H Arylation of Cyclopentyl Group | Aryl-substituted derivatives |
| UV Photolysis | Ring Rearrangement | Novel bridged N-heterocycles |
| Anodic Oxidation | Aziridine Ring Opening | Functionalized Amines |
Integration into Supramolecular Assemblies and Nanostructures
The well-defined three-dimensional structure of this compound makes it an attractive building block (synthon) for the construction of larger, highly organized systems.
Supramolecular Assemblies: The nitrogen atom in the azabicyclo[3.1.0]hexane core can act as a hydrogen bond acceptor, while N-H groups, if present after derivatization, can be hydrogen bond donors. These interactions could be exploited to form predictable supramolecular structures such as chains, sheets, or cages. Host-guest chemistry could also be explored, with the cyclopentyl group potentially fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or calixarene.
Nanostructures and Materials: The rigid bicyclic nature of this compound makes it a candidate for incorporation into more complex materials. For example, it could be functionalized with coordinating groups and used as a linker in the synthesis of metal-organic frameworks (MOFs). vulcanchem.com The defined geometry of the linker would influence the pore size and topology of the resulting MOF, potentially leading to materials with tailored properties for gas storage or catalysis. Additionally, its derivatives could be explored as monomers for the synthesis of novel polymers via ring-opening polymerization of the aziridine moiety, leading to polyamines with unique stereochemical and conformational properties. rsc.org
Advanced Spectroscopic Characterization Under Non-Standard Conditions
To fully understand the structure-property relationships of this compound, characterization under non-standard conditions is necessary. Such studies can reveal information about its conformational dynamics, stability, and intermolecular interactions that are not apparent from standard spectroscopic measurements.
Low-Temperature NMR Spectroscopy: Variable-temperature NMR studies would provide insight into the conformational flexibility of the molecule. nih.gov The fusion of the two rings restricts conformational freedom, but low-temperature NMR could reveal the energetic barriers to any residual dynamic processes, such as puckering of the five-membered ring or inversion at the nitrogen atom. cdnsciencepub.com Utilizing ¹⁵N NMR could provide more direct information on the electronic environment of the nitrogen atom. wikipedia.orghuji.ac.ilacs.org
High-Pressure Spectroscopy: Studying the compound under high pressure using techniques like Raman or infrared spectroscopy can provide valuable information about its solid-state properties. academie-sciences.fr Such experiments can induce phase transitions, revealing different crystalline packing arrangements and changes in intermolecular interactions. This is particularly relevant for understanding the material properties of the compound and its derivatives.
Table 3: Proposed Advanced Spectroscopic Studies
| Technique | Conditions | Information Gained |
|---|---|---|
| ¹H/¹³C/¹⁵N NMR | -100 °C to 100 °C | Conformational dynamics, energy barriers |
| High-Pressure Raman | 0.1 GPa to 10 GPa | Phase transitions, vibrational mode changes |
Interdisciplinary Approaches for Expanding Research Utility
The unique structural features of this compound make it a promising candidate for applications in diverse scientific fields beyond traditional organic chemistry.
Medicinal Chemistry: The 3-azabicyclo[3.1.0]hexane core is a known pharmacophore present in various biologically active compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists. nih.govmdpi.com The rigid scaffold is valuable for positioning functional groups in a precise three-dimensional orientation to interact with biological targets. Future research should involve synthesizing a library of derivatives of this compound and screening them for activity against a range of enzymes and receptors. The cyclopentyl group provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of potential drug candidates.
Materials Science: As previously mentioned, derivatives of this compound could serve as building blocks for polymers and MOFs. The strained aziridine ring is a reactive handle that could be used for surface modification or for creating cross-linked polymer networks. The rigidity of the bicyclic system could impart desirable thermal and mechanical properties to new materials.
Agrochemicals: Many successful fungicides and insecticides are nitrogen-containing heterocycles. beilstein-journals.org The novel scaffold of this compound could lead to the discovery of new agrochemicals with unique modes of action, potentially overcoming existing resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
